molecular formula C14H23N3O3 B1382988 tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate CAS No. 1803582-69-5

tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate

Cat. No. B1382988
M. Wt: 281.35 g/mol
InChI Key: UZBISLVMFRDUGO-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Pyrazole derivatives have been found to exhibit a wide range of physiological and pharmacological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions. For example, an efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported . The synthesis involved a solvent-free condensation/reduction reaction sequence .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives can undergo a variety of reactions, including condensation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR, MS, and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazole Derivatives : The compound has been used in the synthesis of various pyrazole derivatives. For instance, Kralj et al. (2011) describe the synthesis of 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates and related compounds, highlighting its utility in creating complex organic structures Kralj, D. et al., 2011.

  • Hydrogen-bonding Patterns : López et al. (2010) studied the hydrogen-bonding patterns in tert-butyl substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally similar to the compound . This research provides insights into the molecular interactions and stability of such compounds López, G. et al., 2010.

  • Pharmacophore Development : Chambers et al. (2004) identified a compound structurally similar to tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate as a functionally selective, inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors. This indicates potential use in pharmacophore development for targeting specific receptor sites Chambers, M. et al., 2004.

Catalysis and Chemical Reactions

  • Catalytic Applications : Amenuvor et al. (2016) synthesized novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes as catalysts for hydrogenation of acetophenone. These complexes, including tert-butyl substituted pyrazoles, demonstrate the compound's potential in catalysis Amenuvor, G. et al., 2016.

  • Chemical Reactivity Studies : González et al. (2013) explored the reactivity of a ynamide similar to tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate in the 1,3-dipolar cycloaddition, providing valuable information on its chemical behavior and potential applications in synthetic chemistry González, P. B. et al., 2013.

Molecular Structure Analysis

  • X-ray Crystallography : Richter et al. (2009) analyzed the molecular structure of a tert-butyl pyrazole compound, highlighting the importance of structural studies in understanding the properties and potential applications of such compounds Richter, D. et al., 2009.

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals and organic synthesis .

properties

IUPAC Name

tert-butyl N-[2-[(1,5-dimethylpyrazol-4-yl)methyl]-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10-12(8-16-17(10)5)6-11(9-18)7-15-13(19)20-14(2,3)4/h8-9,11H,6-7H2,1-5H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBISLVMFRDUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CC(CNC(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601120063
Record name Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate

CAS RN

1803582-69-5
Record name Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601120063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 2
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 3
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 4
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 5
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
Reactant of Route 6
tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate

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